molecular formula C12H20BrN3 B8712916 4-bromo-N1-(3-(dimethylamino)propyl)-N1-methylbenzene-1,2-diamine

4-bromo-N1-(3-(dimethylamino)propyl)-N1-methylbenzene-1,2-diamine

Cat. No.: B8712916
M. Wt: 286.21 g/mol
InChI Key: GZNBWOBEKAQAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N1-(3-(dimethylamino)propyl)-N1-methylbenzene-1,2-diamine is a useful research compound. Its molecular formula is C12H20BrN3 and its molecular weight is 286.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H20BrN3

Molecular Weight

286.21 g/mol

IUPAC Name

4-bromo-1-N-[3-(dimethylamino)propyl]-1-N-methylbenzene-1,2-diamine

InChI

InChI=1S/C12H20BrN3/c1-15(2)7-4-8-16(3)12-6-5-10(13)9-11(12)14/h5-6,9H,4,7-8,14H2,1-3H3

InChI Key

GZNBWOBEKAQAIZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN(C)C1=C(C=C(C=C1)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To N-(4-Bromo-2-nitro-phenyl)-N,N′,N′-trimethyl-propane-1,3-diamine (Example 619, Step 1) (0.54 g, 1.7 mmol) in 20 ml EtOH was added SnCl2 (0.51 g, 2.67 mmol). The mixture was sealed and was heated to 80° C. for 12 h. An additional amount of SnCl2 (0.51 g, 2.67 mmol) was added and heating continued for 12 h. The reaction was cooled to ambient temperature, and was poured into a mixture of EtOAc and saturated aqueous sodium bicarbonate. The mixture was filtered through celite, and the organic layer was removed. The aqueous layer was extracted twice with EtOAc, and the combined organic layers were dried with Na2SO4, filtered, and concentrated to give a cloudy oil. This material was filtered through silica gel with 90/10/1 dichloromethane/MeOH/conc. NH4OH and concentrated in vacuo to give the title compound as a red oil. MS (ES+): 285.9 (M+H)+. Calc'd for C12H20BrN3: 286.21.
Quantity
0.54 g
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reactant
Reaction Step One
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0.51 g
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20 mL
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solvent
Reaction Step One
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Quantity
0.51 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
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0 (± 1) mol
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